1-苯基-1H-1,2,3-三唑-4-甲醛肟

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

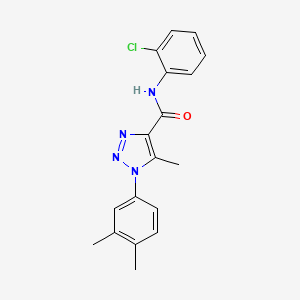

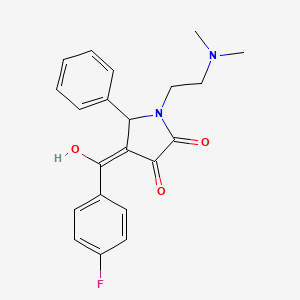

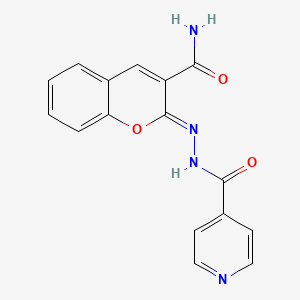

1-Phenyl-1H-1,2,3-triazole-4-carbaldehyde is a chemical compound with the molecular formula C9H7N3O and a molecular weight of 173.17 . It is a solid substance and is a useful synthetic intermediate .

Synthesis Analysis

The synthesis of 1-Phenyl-1H-1,2,3-triazole-4-carbaldehyde involves the use of commercially available 3-dimethylaminoacrolein and 4-nitrophenyl azide . The reaction of 1-Phenyl-1H-1,2,3-triazole-4-carbaldehyde with alkylamines has been explored, and for hexylamine, the one-pot sequential cycloaddition and Cornforth rearrangement is demonstrated .

Molecular Structure Analysis

The molecular structure of 1-Phenyl-1H-1,2,3-triazole-4-carbaldehyde consists of a phenyl group attached to a 1,2,3-triazole ring, which is further connected to a carbaldehyde group .

Chemical Reactions Analysis

1,2,3-Triazole-4-carbaldehydes, such as 1-Phenyl-1H-1,2,3-triazole-4-carbaldehyde, are known to undergo various chemical reactions due to the synthetic versatility of the formyl group . They have been used as intermediates in the synthesis of various compounds .

科学研究应用

- Application : Researchers have designed and synthesized 2-phenyl-1,3,4-thiadiazole derivatives based on known SHP1 inhibitors. Among these, compound PT10 exhibited promising inhibitory activity against SHP1. It also demonstrated selective fluorescence response for SHP1 activity and low cytotoxicity in HeLa cells. PT10 holds potential for two-photon cell fluorescence imaging .

- Application : A robust flow synthesis protocol using copper-on-charcoal as a heterogeneous catalyst enables the efficient synthesis of 1-monosubstituted and 1,4-disubstituted 1H-1,2,3-triazoles. This method allows for diverse substitution patterns and high yields, making it valuable for drug discovery and other applications .

- Application : Novel bis alkynes containing di-substituted triazoles were synthesized and evaluated for their anticancer activity. These compounds exhibit potential as standalone agents or as part of drug candidates .

- Application : Researchers have explored triazole derivatives for bioimaging and fluorescent imaging. For instance, 3-(4-(4-phenoxyphenyl)-1H-1,2,3-triazol-1-yl)benzo[d]isoxazole demonstrated potent antiproliferative activity and could be useful in imaging applications .

- Application : These compounds have been used in the synthesis of various drugs, including antiepileptic agents. Their unique properties make them valuable building blocks in medicinal chemistry .

Inhibition of SHP1 Activity

Flow Synthesis of 1,2,3-Triazoles

Anticancer Agents

Bioimaging and Fluorescent Imaging

Drug Synthesis Intermediates

Materials Science and Polymer Chemistry

安全和危害

The safety information available indicates that 1-Phenyl-1H-1,2,3-triazole-4-carbaldehyde is a combustible solid . It has hazard statements H302, H315, H319, H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

未来方向

1,2,3-Triazole-4-carbaldehydes, such as 1-Phenyl-1H-1,2,3-triazole-4-carbaldehyde, are useful synthetic intermediates and may play an important role in the discovery of novel applications of the 1,2,3-triazole moiety . They have been used as intermediates in the synthesis of various compounds, including anticancer, antifungal, antituberculosis, anti-inflammatory, antidiabetic, and even bioimaging agents . Therefore, future research may focus on exploring these potential applications further.

作用机制

Target of Action

Triazole compounds, a class to which this compound belongs, are known for their excellent electronic properties and have diagnostic potential in the fields of organic electronics and organic photovoltaics .

Mode of Action

It’s known that the important photophysical nature of triazole systems is the transformation between the enol and keto forms after excited-state proton transfer . This transformation could potentially be a part of the interaction of the compound with its targets.

Biochemical Pathways

Triazole compounds are known to have a wide spectrum of medicinal applications against several malignant cells, microorganisms, viruses, and their preventive actions are resistant to various enzymes . This suggests that the compound could potentially affect multiple biochemical pathways.

Pharmacokinetics

1,2,3-triazole-based scaffolds have several convenient attributes such as immense chemical reliability (generally inactive to basic or acidic hydrolysis and reducing and oxidizing reactions even at higher temperature), effective dipole moment, capability of hydrogen bonding and aromatic character, which enhances their aptitude and solubility to interact with biomolecular targets as well as high stability to metabolic degradation .

Result of Action

1,2,3-triazole and its derivatives exhibit numerous biological activities such as anti-proliferative, anti-hiv, anti-inflammation, antimicrobial, anticonvulsant, anti-leishmanial, anti-trypanosomal, etc . This suggests that the compound could potentially have a wide range of effects at the molecular and cellular level.

Action Environment

The synthesis of 1,2,3-triazoles has been established under continuous flow conditions using copper-on-charcoal as a heterogeneous catalyst . This suggests that the synthesis environment could potentially influence the properties of the compound.

属性

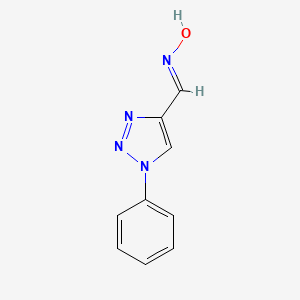

IUPAC Name |

(NE)-N-[(1-phenyltriazol-4-yl)methylidene]hydroxylamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N4O/c14-10-6-8-7-13(12-11-8)9-4-2-1-3-5-9/h1-7,14H/b10-6+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACCGKTIQIFVNGB-UXBLZVDNSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=C(N=N2)C=NO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)N2C=C(N=N2)/C=N/O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-phenyl-1H-1,2,3-triazole-4-carbaldehyde oxime | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-isopropyl-8-methoxy-3-(4-methoxybenzyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2444345.png)

![3-[3-(3-Acetamidooxolan-3-yl)-1,2,4-oxadiazol-5-yl]propanoic acid](/img/structure/B2444348.png)